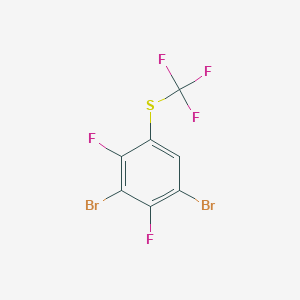

1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene

Description

1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene is a polyhalogenated aromatic compound featuring bromine, fluorine, and a trifluoromethylthio (-SCF₃) substituent. This combination of electron-withdrawing groups (EWGs) imparts unique physicochemical properties, including high thermal stability, low basicity, and enhanced reactivity in substitution reactions. Such compounds are of interest in pharmaceutical and agrochemical synthesis, where halogenated aromatics serve as intermediates for coupling reactions or bioactive scaffolds .

Properties

CAS No. |

1806352-10-2 |

|---|---|

Molecular Formula |

C7HBr2F5S |

Molecular Weight |

371.95 g/mol |

IUPAC Name |

1,3-dibromo-2,4-difluoro-5-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7HBr2F5S/c8-2-1-3(15-7(12,13)14)6(11)4(9)5(2)10/h1H |

InChI Key |

FSBBEHKIEJHLBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)Br)F)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex aromatic compounds

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, fluorine), catalysts (e.g., palladium, copper), and various solvents (e.g., dichloromethane, toluene). Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger aromatic systems .

Scientific Research Applications

1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, particularly in the development of fluorinated analogs of biologically active compounds.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Research Implications

The trifluoromethylthio group in 1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene distinguishes it from analogues by balancing electronic and steric effects. Its combination of halogens and -SCF₃ makes it a promising candidate for Suzuki-Miyaura couplings or as a building block in kinase inhibitor synthesis. Further studies should explore its catalytic reactivity and toxicity profile relative to simpler bromo-fluoro aromatics .

Biological Activity

1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene is an organohalogen compound characterized by its complex halogenated structure. This compound is notable for its potential biological activities, which are of interest in various fields including medicinal chemistry and environmental science.

- Molecular Formula : C7HBr2F5

- Molecular Weight : Approximately 355.88 g/mol

- Appearance : Typically appears as a white to light yellow crystalline solid.

- Solubility : Soluble in organic solvents but insoluble in water.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial agent and its interactions with biological systems.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties due to their ability to disrupt cellular processes. For instance:

- Mechanism of Action : The presence of bromine and fluorine atoms can enhance the lipophilicity of the compound, allowing it to penetrate microbial membranes more effectively.

- Case Studies : A study evaluating the efficacy of similar halogenated compounds showed significant inhibition of bacterial growth at specific concentrations, suggesting that this compound may possess comparable properties.

Cytotoxicity and Safety Profile

While the antimicrobial potential is promising, it is crucial to assess the cytotoxic effects on human cells:

- Cytotoxicity Assays : Preliminary assays indicate moderate cytotoxicity at higher concentrations, necessitating further investigation into safe dosage levels for therapeutic applications.

Structure-Activity Relationship (SAR)

The structure of this compound plays a pivotal role in its biological activity:

- Substituents Influence : The trifluoromethylthio group significantly enhances the reactivity of the compound compared to other halogenated benzene derivatives. This modification can alter binding affinities to target enzymes or receptors.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1,4-Dibromo-2-fluoro-5-(trifluoromethyl)benzene | C7HBr2F4 | Lacks trifluoromethylthio group | Moderate antimicrobial activity |

| 1,4-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene | C7Cl2F5S | Contains chlorine instead of bromine | Lower antimicrobial efficacy |

| 1,4-Dibromo-2,3-difluorobenzene | C6HBr2F2 | Similar halogenation pattern without trifluoromethylthio | High cytotoxicity observed |

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound:

- Synthesis Methods : Various synthetic routes have been explored to modify the compound for enhanced biological activity.

- In Vitro Studies : In vitro assays have demonstrated that modifications can lead to improved potency against specific microbial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.